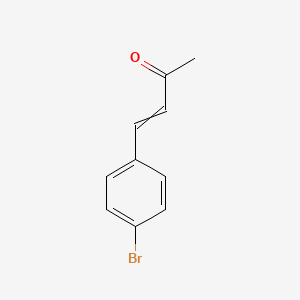

4-Bromobenzylideneacetone

Description

4-Bromobenzylideneacetone (CAS: N/A; structure: (E)-4-bromo-benzylideneacetone) is an α,β-unsaturated ketone characterized by a bromine substituent at the para position of the benzylidene moiety. It is synthesized via selenium dioxide (SeO₂)-mediated bromination of benzylideneacetone derivatives using N-bromosuccinimide (NBS) in the presence of p-toluenesulfonic acid (PTSA) in toluene. This method yields this compound in high efficiency (88–89% yield), as demonstrated in recent studies . The compound is primarily used in organic synthesis, particularly in the preparation of α,β-unsaturated α',α'-dibromoketones, which serve as intermediates in pharmaceuticals and materials science.

Properties

IUPAC Name |

4-(4-bromophenyl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNVTVOTCKZKHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Aldol Condensation Reaction: One common method for synthesizing 4-Bromobenzylideneacetone involves the aldol condensation of 4-bromobenzaldehyde with acetone. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 4-Bromobenzylideneacetone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form 4-bromobenzylidenealcohol or other reduced products.

Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

Oxidation: 4-Bromobenzoic acid.

Reduction: 4-Bromobenzylidenealcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 4-Bromobenzylideneacetone is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and as a building block in complex organic synthesis.

Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its ability to interact with specific enzymes makes it valuable in understanding enzyme mechanisms and functions.

Medicine: Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromobenzylideneacetone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Reactivity Comparisons

4-Bromobenzylideneacetone belongs to a family of halogenated benzylideneacetones, including:

- 4-Methylbenzylideneacetone (1b)

- 4-Fluorobenzylideneacetone (1c)

- 4-Chlorobenzylideneacetone (1d)

- 2-Chlorobenzylideneacetone (1f)

These compounds share the same α,β-unsaturated ketone backbone but differ in the halogen substituent (Br, F, Cl) or its position (para vs. ortho).

Table 1: Dibromination Reactivity of Substituted Benzylideneacetones

Key Findings :

Para-Substituted Halogens : All para-substituted derivatives (4-F, 4-Cl, 4-Br) exhibit comparable yields (86–91%), indicating minimal electronic influence from halogen type on reactivity. The bromo derivative’s performance aligns with chloro and fluoro analogs, suggesting steric and electronic effects are balanced .

Ortho vs. Para Substitution : 2-Chlorobenzylideneacetone (ortho-Cl) shows marginally lower yields (86–88%) compared to para-substituted analogs, likely due to steric hindrance at the ortho position .

Methyl Substituent: 4-Methylbenzylideneacetone (non-halogen) demonstrates similar reactivity, highlighting the robustness of the SeO₂/NBS system across diverse substituents .

Crystallographic and Structural Insights

Brominated benzylideneacetone derivatives, such as 4-bromo-2-(4-fluorobenzylidene)indan-1-one, exhibit distinct crystallographic properties due to halogen-induced steric and electronic effects. For example, bromine’s larger atomic radius compared to fluorine or chlorine can alter molecular packing in crystal lattices, impacting material applications .

Biological Activity

4-Bromobenzylideneacetone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including enzyme inhibition, antimicrobial properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound belongs to the class of chalcones, characterized by the presence of a benzylidene group attached to an acetone moiety. The bromine substitution on the benzylidene ring enhances its reactivity and biological potential.

1. Enzyme Inhibition

Recent studies have highlighted the inhibitory effects of this compound on various enzymes:

- Carbonic Anhydrases : The compound has shown promising inhibition against cytosolic carbonic anhydrase I and II isoenzymes (hCA I and II). The inhibition constants (K_i) were reported in the range of 158.07-404.16 pM for hCA I and 107.63-237.40 pM for hCA II, indicating potent activity compared to standard inhibitors like acetazolamide .

- Cholinesterases : It also exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with K_i values ranging from 14.81-33.99 pM for AChE and 5.64-19.30 pM for BChE, suggesting potential applications in treating neurodegenerative diseases .

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis (MTB). Research indicated that analogs of benzylideneacetone demonstrated significant inhibitory activity against MTB, with minimum inhibitory concentrations (MIC) as low as 187.5 μg/ml using the microplate alamar blue assay (MABA) method .

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | MIC (μg/ml) | Method Used |

|---|---|---|

| C9 | 187.5 | MABA |

| C10 | 187.5 | MABA |

This suggests that modifications to the benzylideneacetone structure can enhance its efficacy against tuberculosis.

3. Structure-Activity Relationship (SAR)

The SAR studies have been critical in understanding how different substitutions affect biological activity:

- Compounds with halogen substitutions, such as chlorine or bromine, generally exhibited enhanced potency against microbial strains compared to their non-halogenated counterparts .

- The presence of electron-withdrawing groups was found to improve the inhibitory effects on both cholinesterases and carbonic anhydrases, highlighting the importance of electronic properties in drug design .

Case Studies

Several case studies have documented the effectiveness of this compound derivatives in various biological assays:

- Inhibition of Enzymes : A study demonstrated that specific derivatives showed significant improvement in inhibiting cholinesterases when compared to traditional inhibitors like tacrine, providing insights into their potential use in Alzheimer's disease treatment .

- Antitubercular Activity : In a study focusing on anti-MTB activity, compounds derived from benzylideneacetone were tested for their ability to inhibit MTB growth effectively, establishing a foundation for further development of antituberculosis agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.